(E)-ethyl 2-(2-phenylhydrazono)acetate
CAS No.:
Cat. No.: VC16109449
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O2 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | ethyl (2E)-2-(phenylhydrazinylidene)acetate |
| Standard InChI | InChI=1S/C10H12N2O2/c1-2-14-10(13)8-11-12-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b11-8+ |
| Standard InChI Key | OXDINSQNKBLMPS-DHZHZOJOSA-N |
| Isomeric SMILES | CCOC(=O)/C=N/NC1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)C=NNC1=CC=CC=C1 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a conjugated hydrazone linkage (–N=N–) connecting a phenyl group to an ethyl acetate backbone. The (E)-configuration refers to the trans spatial arrangement of substituents around the hydrazone double bond, which significantly influences its stability and reactivity.
Molecular Formula: C₁₀H₁₂N₂O₂
Molecular Weight: 192.22 g/mol
IUPAC Name: Ethyl (2E)-2-(2-phenylhydrazinylidene)acetate
Physicochemical Properties
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Melting Point: 85–87°C (predicted for analogous hydrazones) .
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Solubility: Miscible in polar aprotic solvents (e.g., acetonitrile, DMF) and moderately soluble in ethyl acetate .
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester and hydrazone functionalities.
Synthesis and Reaction Mechanisms
Conventional Synthetic Routes
The synthesis typically involves the condensation of phenylhydrazine with ethyl glyoxylate or its equivalents. A representative procedure adapted from visible light-mediated protocols includes:
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Reagents: Phenylhydrazine (1.0 equiv), ethyl glyoxylate (1.5 equiv), MeCN solvent.
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Catalyst: Methylene Blue (2 mol%) under aerobic conditions.
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Conditions: Irradiation with blue LED (7 W, 8 h) at room temperature.
This method achieves yields of 70–80% with minimal byproducts, leveraging photoredox catalysis to facilitate aerobic oxidation .
Mechanistic Insights
The reaction proceeds via a radical pathway:
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Photoexcitation: Methylene Blue generates singlet oxygen under blue light.
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Hydrazine Activation: Phenylhydrazine undergoes oxidation to form a diazenyl radical.
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Coupling: The radical intermediates couple with ethyl glyoxylate, followed by tautomerization to yield the (E)-isomer .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
δ 7.65–7.70 (m, 2H, aromatic), 7.28–7.32 (m, 3H, aromatic), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 3.85 (s, 2H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃) . -
¹³C NMR (100 MHz, CDCl₃):
δ 170.5 (C=O), 152.3 (N=C), 129.4–126.1 (aromatic carbons), 61.2 (OCH₂), 14.1 (CH₃) .
Infrared (IR) Spectroscopy
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Key Absorptions:
Applications in Organic Synthesis
Building Block for Heterocycles
(E)-Ethyl 2-(2-phenylhydrazono)acetate serves as a precursor for pyrazole and triazole derivatives. For example:
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Pyrazole Formation: Cyclocondensation with β-ketoesters yields 1,3,5-trisubstituted pyrazoles.
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Triazole Synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide produces 1,2,3-triazoles.
Coordination Chemistry
The hydrazone moiety acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes exhibit catalytic activity in cross-coupling reactions .
Industrial and Environmental Considerations
Scalability Challenges
Large-scale synthesis faces hurdles in photoredox setup costs and catalyst recovery. Recent advances in flow chemistry offer solutions by enhancing light penetration and reaction efficiency .
Environmental Impact
Hydrazones are generally biodegradable, but the ester group may hydrolyze into acetic acid derivatives, necessitating pH-neutral waste treatment .
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